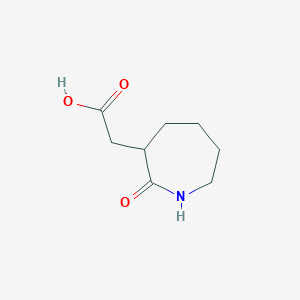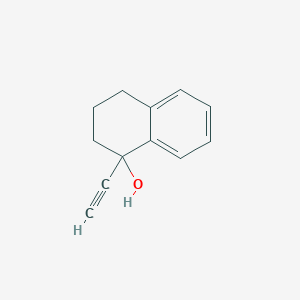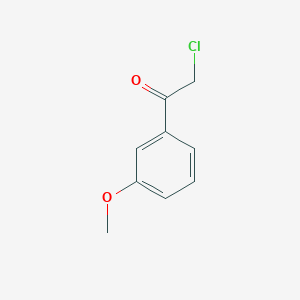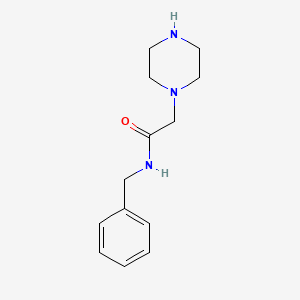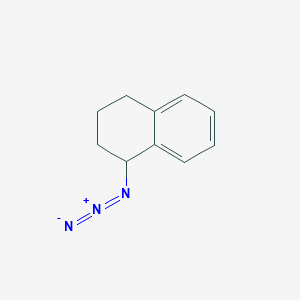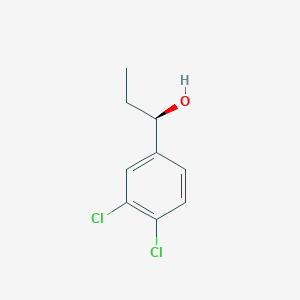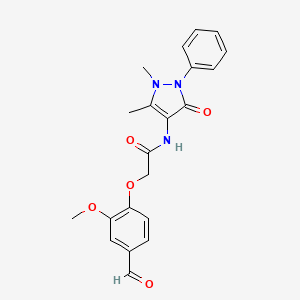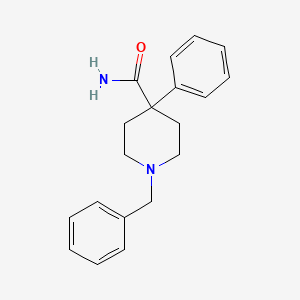
2-(4-tert-butyl-1H-pyrazol-1-yl)phenol
Overview
Description
The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” is a heterocyclic compound . It is related to the compound 2,4-Ditert butyl phenol (2,4-DTBP), which has been extracted from the Plumbago zeylanica plant . The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various derivatives .Molecular Structure Analysis
The molecular structure of 2,4-Ditert butyl phenol, a related compound, was characterized as C14H22O through 1H NMR analysis . Chemical shifts were reported in ppm units using tetramethylsilane (TMS) as an internal reference, and coupling constants (J) were given in Hz .Chemical Reactions Analysis
The compound 2,4-Ditert butyl phenol has shown antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .Scientific Research Applications
Therapeutic Potential
The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” belongs to the family of pyrazole compounds . Pyrazole compounds have been known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands to form complexes with various metals.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used due to their ability to form organometallic compounds .
Synthesis of N-Heterocycles
The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” can be used in the synthesis of N-heterocycles . This is important for the preparation of biologically interesting compounds .
Cytotoxic Effect
A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .
Construction of C–N Bonds
The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” can be used in the construction of C–N bonds . This is part of the ongoing development of novel protocols for the construction of C–N bonds .
Mechanism of Action
While the specific mechanism of action for “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” is not directly mentioned in the search results, related compounds have shown various biological activities. For example, 2,4-Ditert butyl phenol has demonstrated antifungal, antioxidant, and cancer-fighting properties .
Future Directions
properties
IUPAC Name |
2-(4-tert-butylpyrazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-8-14-15(9-10)11-6-4-5-7-12(11)16/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXJWSZQNMIGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butyl-1H-pyrazol-1-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



